molecular formula C12H7F3OS B1615216 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde CAS No. 874832-11-8

4-Phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde

Cat. No. B1615216
CAS RN: 874832-11-8
M. Wt: 256.25 g/mol
InChI Key: IFLVRBDCKIORRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves heterocyclization of various substrates. Specific synthetic methods include condensation reactions such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde consists of a thiophene ring substituted with a phenyl group and a trifluoromethyl group. The compound’s InChI code is 1S/C12H7F3OS/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H .


Physical And Chemical Properties Analysis

  • Refractive Index : n20D 1.56 (predicted) .

Scientific Research Applications

Soluble Semiconductors

Fluorinated thiophene derivatives, such as 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde, are widely used as soluble semiconductors . These compounds have unique electronic properties that make them suitable for use in various electronic devices.

Polymers

These compounds are also used in the creation of polymers . The presence of the thiophene ring in the polymer chain can enhance the polymer’s conductive properties, making it useful in a variety of applications.

Blue Light Emitting Materials

Fluorinated thiophene derivatives are used as blue light emitting materials . This is particularly useful in the development of organic light-emitting diodes (OLEDs), which are used in a variety of electronic devices, including televisions and smartphones .

Liquid Crystals

These compounds are used in the creation of liquid crystals . Liquid crystals have properties between those of conventional liquids and those of solid crystals, and are used in a variety of applications, including liquid crystal displays (LCDs).

Histone Deacetylase (HDAC) Inhibitors

Some fluorinated thiophene derivatives represent potent selective class II histone deacetylase (HDAC) inhibitors . HDAC inhibitors are a class of compounds that have a variety of therapeutic uses, particularly in the treatment of cancer.

Agonists of Sphingosine-1-Phosphate (S1P) Receptors

Fluorinated thiophene derivatives can act as agonists of sphingosine-1-phosphate (S1P) receptors . S1P receptors are a class of G protein-coupled receptors that are involved in a variety of cellular processes, including cell growth and survival, lymphocyte trafficking, and smooth muscle contraction.

Fungicidal Properties

Some fluorinated thiophene derivatives reveal fungicidal properties . These compounds can be used to control a variety of fungal pathogens, which can be beneficial in both agricultural and medical contexts.

Anti-inflammatory and Immunoregulatory Activity

Fluorinated thiophene derivatives can also exhibit anti-inflammatory and immunoregulatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.

Safety and Hazards

  • Precautions include avoiding ingestion, wearing protective gear, and ensuring proper ventilation during handling .

properties

IUPAC Name

4-phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3OS/c13-12(14,15)11-10(6-9(7-16)17-11)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLVRBDCKIORRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650420
Record name 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874832-11-8
Record name 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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